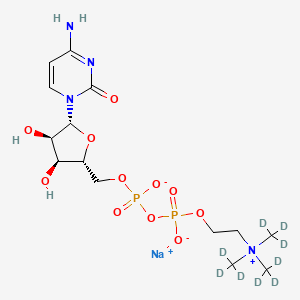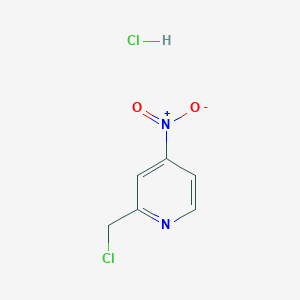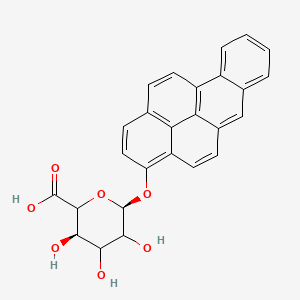
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-chlorobenzamide with 5-trifluoromethyl-2-oxazole under specific reaction conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it serves as a reference compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide can be compared with similar compounds such as:
2-Hydroxy-5-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in its core structure, which is a pyridine ring instead of a benzamide.
2-Chloro-5-(trifluoromethyl)benzaldehyde: This compound shares the trifluoromethyl and chloro substituents but has an aldehyde functional group instead of an oxazole ring.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its specific chemical properties and applications.
Eigenschaften
Molekularformel |
C11H6ClF3N2O3 |
|---|---|
Molekulargewicht |
306.62 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]benzamide |
InChI |
InChI=1S/C11H6ClF3N2O3/c12-5-1-2-7(18)6(3-5)9(19)17-10-16-8(4-20-10)11(13,14)15/h1-4,18H,(H,16,17,19) |
InChI-Schlüssel |
DEMBXLSYEIEOCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC(=CO2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)




![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)

![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)

